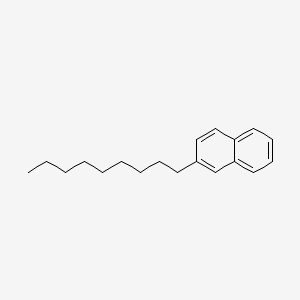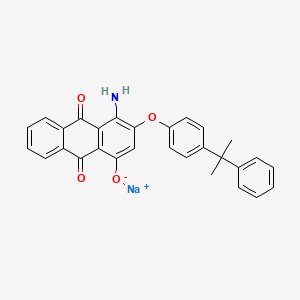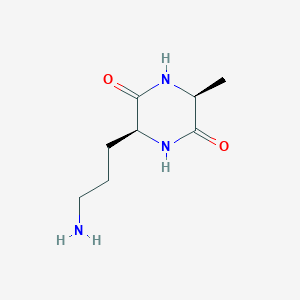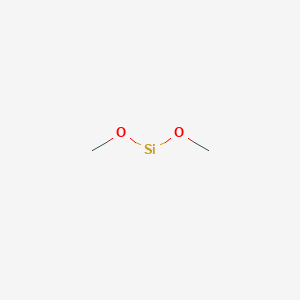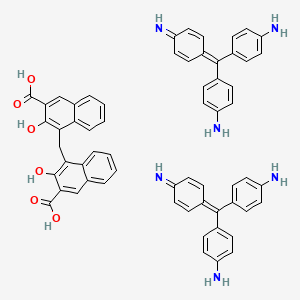
Pararosaniline pamoate anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pararosaniline pamoate anhydrous is a compound known for its application in the treatment of Schistosoma japonicum infection . It is a derivative of pararosaniline, a magenta dye used in various scientific and industrial applications . This compound is particularly noted for its effectiveness and minimal side effects when used in medical treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pararosaniline involves the condensation of aniline and para-aminobenzaldehyde . Alternatively, it can be synthesized through the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline . The functionalization of pararosaniline can be achieved by direct coupling of its amino groups with halogenated fatty acids, using basic catalysts such as calcium phosphate, potassium hydroxide, or sodium hydroxide .
Industrial Production Methods: Industrial production of pararosaniline pamoate anhydrous typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Pararosaniline pamoate anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The amino groups in pararosaniline can undergo substitution reactions with halogenated fatty acids to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Halogenated fatty acids and basic catalysts such as calcium phosphate, potassium hydroxide, or sodium hydroxide are used.
Major Products: The major products formed from these reactions include various functionalized derivatives of pararosaniline, which exhibit different solubility and color properties .
Scientific Research Applications
Pararosaniline pamoate anhydrous has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pararosaniline pamoate anhydrous involves its interaction with the molecular targets in Schistosoma japonicum. The compound disrupts the metabolic processes of the parasite, leading to its death. The exact molecular pathways involved are still under investigation, but it is known to affect the parasite’s cellular structures and functions .
Comparison with Similar Compounds
Pararosaniline pamoate anhydrous is unique in its effectiveness and minimal side effects compared to other similar compounds. Some related compounds include:
Rosaniline: Another component of basic fuchsine, used in similar staining applications.
New fuchsine: A dye used in histological staining.
Magenta II: Another derivative used in dyeing processes.
These compounds share similar chemical structures but differ in their specific applications and effectiveness.
Properties
CAS No. |
7460-07-3 |
|---|---|
Molecular Formula |
C61H50N6O6 |
Molecular Weight |
963.1 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6.2C19H17N3/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2 |
InChI Key |
CEYTZVVSYBTFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


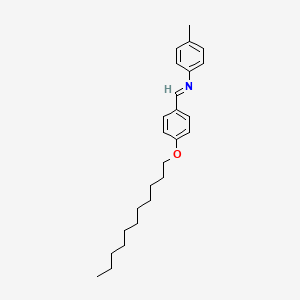
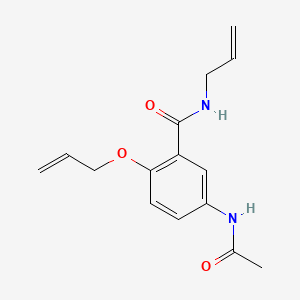

![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)

![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
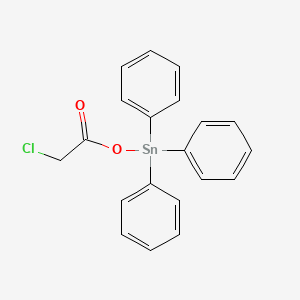
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
